molecular formula C19H21N3O3S B2962902 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylsulfonyl)propanamide CAS No. 1787914-49-1

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2962902
CAS RN: 1787914-49-1
M. Wt: 371.46
InChI Key: LESLGAUEZCWXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylsulfonyl)propanamide, also known as PAP-1, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PAP-1 has been found to inhibit the activity of a number of enzymes, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Cancer Therapy Targeting FGFR

Fibroblast Growth Factor Receptors (FGFRs): are critical in various types of tumors. Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancers . Compounds like 3-(benzenesulfonyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide can inhibit FGFR, thereby providing a strategy for cancer therapy.

Lead Compound for Drug Development

The low molecular weight and potent FGFR inhibitory activity make this compound an appealing lead for further optimization in drug development . Its ability to inhibit cancer cell proliferation and induce apoptosis is particularly valuable in creating new cancer treatments.

Inhibition of Cancer Cell Migration and Invasion

This compound has shown significant inhibition of the migration and invasion of cancer cells, such as breast cancer 4T1 cells . This suggests its potential use in preventing cancer metastasis.

Angiogenesis Modulation

FGFR signaling is involved in angiogenesis, the process of new blood vessel formation . By inhibiting FGFR, this compound could be used to modulate angiogenesis, which is a crucial factor in tumor growth and metastasis.

Organ Development and Tissue Repair

The FGFR pathway is also involved in organ development and tissue repair . Compounds targeting FGFR could potentially be used to influence these processes for therapeutic purposes.

Resistance to Cancer Therapy

Activation of FGFR-dependent signaling pathways can facilitate resistance to cancer therapy . Inhibitors of FGFR, such as this compound, could be used to overcome resistance and improve the efficacy of existing cancer treatments.

properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-18(10-15-26(24,25)17-7-2-1-3-8-17)20-12-5-13-22-14-9-16-6-4-11-21-19(16)22/h1-4,6-9,11,14H,5,10,12-13,15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESLGAUEZCWXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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